molecular formula C17H23N3O3 B11774577 tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B11774577
M. Wt: 317.4 g/mol
InChI Key: IHQZGKPBLANQAK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. The indoline moiety is substituted with a 2-oxo group and a 4-amino group, while the piperidine ring is protected by a tert-butyl carbamate (Boc) group. This structure combines rigidity from the spiro system with functional versatility via the amino and carbonyl groups. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic modifications .

For example, hydrazine derivatives react with carbonyl-containing intermediates under acidic conditions (e.g., trifluoroacetic acid) to form spiro frameworks . The 4-amino group can be introduced via reduction of nitro precursors or through nucleophilic substitution reactions.

Applications The amino group at the 4-position makes this compound a valuable intermediate for drug discovery, particularly in targeting kinases or G protein-coupled receptors (GPCRs), where hydrogen-bonding interactions are critical.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21)

InChI Key

IHQZGKPBLANQAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Functionalization

The indoline-2-one core is commonly derived from isatin (indoline-2,3-dione) or its derivatives. Reduction of isatin using sodium borohydride or catalytic hydrogenation yields 2-oxindole, which serves as a foundational intermediate. For the introduction of the 4-amino group, nitration followed by reduction is a well-established approach:

  • Nitration : Treating 2-oxindole with nitric acid in sulfuric acid introduces a nitro group at the 4-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of stannous chloride converts the nitro group to an amine, yielding 4-amino-2-oxindole .

Example Protocol :
4-Nitro-2-oxindole (1.0 mmol) is dissolved in ethanol (10 mL) under hydrogen atmosphere with 10% Pd/C (50 mg). After stirring at 25°C for 12 hours, the mixture is filtered and concentrated to afford 4-amino-2-oxindole in 85% yield.

Construction of the Piperidine Moiety

Boc Protection Strategies

The piperidine ring is typically assembled via cyclization of a linear precursor containing a Boc-protected amine. A common route involves:

  • Boc Protection : Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate in dichloromethane in the presence of a base (e.g., triethylamine).

  • Cyclization : Intramolecular alkylation or Mitsunobu reaction to form the piperidine ring.

Example Protocol :
A solution of 4-aminopiperidine (1.0 mmol) and Boc₂O (1.2 mmol) in CH₂Cl₂ (10 mL) is stirred with DIPEA (2.2 mmol) at 25°C for 6 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield tert-butyl 4-aminopiperidine-1-carboxylate (92%).

Spiro Cyclization Strategies

Acid-Catalyzed Cyclization

A pivotal step involves forming the spiro junction between the indoline and piperidine units. Trifluoroacetic acid (TFA) -mediated cyclization has proven effective for analogous spirooxindoles:

  • Mechanism : Protonation of a carbonyl group activates the electrophilic center, enabling nucleophilic attack by the piperidine amine.

Example Protocol :
A mixture of 4-amino-2-oxindole (1.0 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 mmol) in CH₂Cl₂ (10 mL) is treated with TFA (0.1 mL) at 0°C. After stirring for 24 hours, the reaction is quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the spiro product in 68% yield.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed C–N coupling has been employed for spirocyclic systems, though direct examples for this compound are limited. Alternative methods include Mitsunobu reactions or base-mediated cyclizations .

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Solvent : Dichloromethane and THF are preferred for cyclization steps due to their inertness and ability to stabilize intermediates.

  • Temperature : Cyclization typically proceeds at 0–25°C to minimize side reactions.

Yield Enhancement

  • Catalytic Additives : DIPEA or DMAP improves reaction rates in Boc protection steps.

  • Purification : Gradient elution (hexane → ethyl acetate) effectively isolates the target compound.

Analytical Characterization

Critical data for verifying the structure include:

  • ¹H NMR : Resonances for the Boc group (δ 1.40–1.45 ppm, singlet), spiro junction protons (δ 4.10–4.30 ppm), and indoline NH (δ 9.50–10.50 ppm).

  • MS (ESI) : [M+H]⁺ calculated for C₁₈H₂₅N₃O₃: 332.18; found: 332.20 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) at the 4-position of the indoline ring undergoes nucleophilic substitution reactions. This reactivity is exploited to introduce diverse substituents or linkers for drug discovery applications.

Reaction Reagents/Conditions Product Notes
AlkylationAlkyl halides, DIPEA, DMFtert-Butyl 4-(alkylamino)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateSteric hindrance may limit reaction efficiency.
AcylationAcyl chlorides, TEA, CH₂Cl₂tert-Butyl 4-(acylamino)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateHigh yields observed with electron-deficient acyl groups.

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group (-OC(O)N(Boc)) is cleaved under acidic conditions to generate a secondary amine, enabling further functionalization .

Reagent System Conditions Product Yield Applications
HCl (4M in dioxane)25°C, 2–4 hours4-Amino-2-oxospiro[indoline-3,4'-piperidine]85–90%Intermediate for peptide coupling .
Trifluoroacetic acid (TFA)0°C to RT, 1–2 hoursTFA salt of the deprotected amine>95%Used in solid-phase synthesis.

Condensation Reactions

The ketone group in the oxindole moiety participates in condensation reactions to form imines or hydrazones, useful for generating heterocyclic derivatives.

Reaction Partner Catalyst Product Purpose
HydrazinesAcetic acid, ethanol, refluxtert-Butyl 4-amino-2-hydrazone-spiro[indoline-3,4'-piperidine]-1'-carboxylatePrecursor for triazole or pyrazole synthesis.
Primary aminesTiCl₄, THF, 0°C to RTSchiff base derivativesUsed to modulate electronic properties for biological screening.

Reductive Amination

The secondary amine formed after deprotection can undergo reductive amination with aldehydes or ketones to introduce alkyl/aryl groups.

Carbonyl Source Reducing Agent Product Optimization Notes
BenzaldehydeNaBH₃CN, MeOH, RTtert-Butyl 4-(benzylamino)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateExcess aldehyde required due to steric hindrance.
CyclohexanoneNaBH(OAc)₃, DCE, 40°Ctert-Butyl 4-(cyclohexylamino)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateReaction monitored by LC-MS for completion.

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under strong basic or acidic conditions, though this is less common due to stability .

Conditions Reagent Product Outcome
H₂SO₄ (conc.), reflux-Linear indoline-piperidine hybridLimited synthetic utility; side reactions dominate .
LDA, THF, -78°CElectrophiles (e.g., MeI)Alkylated derivativesControlled ring-opening for selective functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are feasible if halogenated precursors are synthesized from this compound.

Reaction Type Catalyst System Product Challenges
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂Otert-Butyl 4-(aryl)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateRequires brominated/iodinated intermediates.
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃N-aryl derivativesLimited by substrate solubility.

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group and spiro structure hinder reactions at the piperidine nitrogen, directing selectivity toward the indoline amino group.

  • Electronic Effects : The electron-withdrawing oxindole carbonyl deactivates the adjacent amino group, necessitating strong bases for efficient alkylation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to tert-butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. The compound exhibits promising cytotoxic effects against various cancer cell lines, making it a focal point for drug development.

  • Mechanism of Action :
    • The compound's mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and downregulation of anti-apoptotic proteins like Bcl-2 .
    • Studies have shown that derivatives of this compound can effectively inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer) with IC50 values indicating high potency .
  • Case Studies :
    • A study demonstrated that a related spiro compound had an IC50 value of 5.5 μM against HepG2 cells, indicating significant cytotoxicity .
    • Another derivative exhibited selective cytotoxicity against prostate cancer cells with an IC50 of 1.16 μM, showcasing the potential for targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving isatins and other heterocyclic compounds. The ability to modify its structure leads to derivatives with enhanced biological activities.

Synthetic Pathways

  • Base-Catalyzed Reactions :
    • Reaction conditions involving isatins and specific nucleophiles can yield diverse derivatives with varying biological profiles .
  • Docking Studies :
    • In silico docking studies have been employed to predict the binding affinities of this compound and its derivatives to various biological targets, aiding in the rational design of new anticancer agents .

Potential Applications Beyond Oncology

While much focus has been on its anticancer properties, the unique structure of this compound suggests potential applications in other therapeutic areas:

  • Antibacterial Activity :
    • Preliminary investigations indicate that similar compounds may possess antibacterial properties, warranting further exploration into their use as antibiotics .
  • Neurological Applications :
    • The indoline scaffold has been associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-NH₂, 2-O C₁₇H₂₂N₃O₃ ~332.38 High reactivity (amino group); precursor for bioactive molecules.
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-Cl, 2-O C₁₇H₂₁ClN₂O₃ 336.81 Enhanced lipophilicity; used in cross-coupling reactions.
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Cl, 2-O C₁₇H₂₁ClN₂O₃ 336.81 Positional isomer; potential for distinct binding interactions in medicinal chemistry.
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-OCH₃, 2-O C₁₈H₂₄N₂O₄ 332.39 Electron-donating methoxy group improves stability; used in opioid receptor studies.
tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-Br, 2-O C₁₇H₂₁BrN₂O₃ 381.26 Bromine facilitates halogen bonding; intermediate for Suzuki-Miyaura couplings.
tert-Butyl 2-oxo-5-(dioxaborolanyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate 5-B(OR)₂, 2-O C₂₃H₃₃BN₂O₅ 428.33 Boronic ester enables bioconjugation or PROTAC development.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Amino vs. Halogen Substituents: The 4-amino group (target compound) provides nucleophilic reactivity, enabling acylations or alkylations, whereas halogenated derivatives (e.g., 4-Cl, 7-Br) are electrophilic and participate in cross-coupling reactions . Positional Isomerism: Chloro substituents at the 4- vs. 5-position (e.g., 4-Cl vs. 5-Cl) alter steric and electronic profiles, impacting interactions with biological targets like enzymes or receptors .

Physicochemical Properties Lipophilicity: Halogenated derivatives (Cl, Br) exhibit higher logP values compared to the amino or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility . Stability: Methoxy groups (e.g., 4-OCH₃) increase electron density, reducing oxidative degradation compared to amino-substituted analogs .

Applications in Drug Discovery The amino-substituted compound is a key intermediate for kinase inhibitors, while boronic ester derivatives are utilized in targeted protein degradation (PROTACs) . Bromo and iodo analogs serve as handles for radiopharmaceutical labeling or bioconjugations .

Biological Activity

Tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 2089315-40-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.39 g/mol
  • Purity : Typically ≥97% .

The compound features a unique spiro structure that contributes to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, derivatives of isatin, which share a structural motif with this compound, have demonstrated significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cell lines such as MDA-MB-231 and NCI-H460 .
  • Caspase Activation : Induction of mitochondrial apoptosis has been observed, characterized by the release of cytochrome c and activation of caspases .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • VEGFR Inhibition : Similar compounds have shown inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • DNA Interaction : The ability to bind DNA and disrupt its function has been noted in related compounds, contributing to their cytotoxicity against cancer cells .

Study 1: Anticancer Activity

A study investigating the cytotoxic effects of isatin derivatives found that compounds with similar structures to this compound exhibited IC50 values as low as 0.35 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Study 2: Mechanistic Insights

Another study focused on the apoptotic mechanisms induced by oxindole derivatives showed that these compounds could significantly increase annexin V-positive apoptotic cells, suggesting effective induction of programmed cell death in cancer models .

Comparative Analysis of Related Compounds

The following table summarizes the IC50 values of various compounds related to this compound against different cancer cell lines:

CompoundCell LineIC50 (μM)
Isatin Derivative AMCF-70.35
Isatin Derivative BNCI-H4603.2
Tert-butyl derivativeMDA-MB-2315.83
Isatin-based Schiff BaseJurkat5.83

This table highlights the potent activity of these compounds and their potential as therapeutic agents.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : A combination of GC-MS (electron ionization) and FTIR-ATR is critical. GC-MS provides fragmentation patterns to confirm the molecular ion (e.g., m/z 277.36 for the parent ion ), while FTIR-ATR (4000–400 cm⁻¹) identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₂ bending modes. Cross-validation with HPLC-TOF ensures mass accuracy (Δppm < 2) for the molecular formula . For crystalline samples, X-ray crystallography (using SHELX software ) resolves bond angles and stereochemistry.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles are mandatory due to potential respiratory and dermal hazards .
  • Engineering Controls : Use fume hoods for synthesis/purification steps. Ensure eyewash stations and washing facilities are accessible .
  • Storage : Store in a cool, dry environment away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. How can researchers verify the absence of impurities in synthesized batches?

  • Methodological Answer : Employ HPLC-UV/Vis with a C18 column (gradient elution using acetonitrile/water) to detect trace impurities. Compare retention times with reference standards (e.g., tert-butyl-protected analogs ). NMR spectroscopy (¹H/¹³C) identifies residual solvents (e.g., DMSO-d₆ peaks at δ 2.50 ppm) or unreacted intermediates. For metal contaminants, use ICP-MS .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered moieties (e.g., the tert-butyl group). Validate against Hirshfeld surface analysis to assess intermolecular interactions. For twinned crystals, apply the TWIN/BASF commands in SHELX . Cross-check with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths .

Q. What strategies optimize the synthesis of spiro[indoline-3,4'-piperidine] analogs with varying substituents?

  • Methodological Answer :
  • Core Modification : Introduce substituents (e.g., Cl, F, OMe) at the indoline 5-position via Pd-catalyzed cross-coupling (Suzuki-Miyaura for boronate esters ).
  • Boc Deprotection : Use TFA/DCM (1:1) at 0°C to remove the tert-butyloxycarbonyl group without degrading the spiro scaffold .
  • Yield Improvement : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Buchwald-Hartwig amination of the 4-amino group .

Q. How do physicochemical properties (e.g., solubility, logP) of this compound compare to structurally related spiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer : Refer to Table S11 (Physicochemical Data for Spiro[indoline-3,4'-piperidine]-2-ones ):
CompoundSolubility (PBS, pH 7.4)logP
Parent compound12 µM2.1
5-Chloro analog8 µM2.8
5-Methoxy analog25 µM1.6
The 4-amino group enhances aqueous solubility via H-bonding, while electron-withdrawing groups (Cl) increase logP .

Q. What experimental approaches address contradictions in biological activity data across cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to confirm IC₅₀ consistency.
  • Off-Target Screening : Profile against kinase panels (e.g., Eurofins) to rule out non-specific binding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cellular potency .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational (in silico) and experimental logP values?

  • Methodological Answer :
  • In Silico Tools : Compare predictions from ChemAxon, ACD/Labs, and XLogP3. If all overestimate logP vs. experimental HPLC-derived values, check for tautomerism (e.g., enamine-imine equilibrium in the spiro system) .
  • Experimental Validation : Use shake-flask method (octanol/water) with UV detection to measure partitioning. Adjust for ionization (pKa ~9.5 for the piperidine nitrogen) using Henderson-Hasselbalch corrections .

Structure-Activity Relationship (SAR) Design

Q. What substituents on the spiro[indoline-3,4'-piperidine] scaffold improve target binding affinity?

  • Methodological Answer :
  • Electron-Donating Groups (EDGs) : Methoxy at C5 (e.g., 752234-64-3 ) enhances π-stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets).
  • Halogens : Chloro at C7 (e.g., 1445603-41-7 ) increases hydrophobic interactions.
  • Amino Modifications : Replace Boc with acetyl to probe hydrogen-bonding networks .

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